molecular formula C22H20N2O2 B378882 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole CAS No. 612047-08-2

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No. B378882
CAS RN: 612047-08-2
M. Wt: 344.4g/mol
InChI Key: PXPUUPDZKHCVCS-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole, also known as PEB, is a benzimidazole derivative that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including cancer research, immunology, and neuroscience. In

Scientific Research Applications

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been studied for its potential applications in various scientific research fields. In cancer research, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In immunology, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been found to modulate the immune response by regulating the production of cytokines and chemokines. In neuroscience, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to inhibit the activity of topoisomerase II and disrupt microtubule formation, leading to cell death. In immune cells, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which play a role in the production of cytokines and chemokines. In neurons, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been found to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In immune cells, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to modulate cytokine and chemokine production, regulate T cell activation, and inhibit macrophage phagocytosis. In neurons, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to protect against oxidative stress and inflammation, promote neurite outgrowth, and enhance synaptic plasticity.

Advantages and Limitations for Lab Experiments

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has several advantages for lab experiments, including its low toxicity and high solubility in common solvents. However, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has some limitations, including its relatively low potency and selectivity for certain targets. Additionally, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole. In cancer research, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole could be further optimized for improved potency and selectivity, and its mechanism of action could be further elucidated. In immunology, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole could be studied in the context of autoimmune diseases and infectious diseases. In neuroscience, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole could be further evaluated for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole could be studied in combination with other compounds to enhance its therapeutic potential.
In conclusion, 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is a promising compound that has shown potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole in scientific research.

Synthesis Methods

The synthesis of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole involves the condensation of 2-phenoxymethyl-1H-benzimidazole with 2-bromoethyl phenyl ether. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

1-(2-phenoxyethyl)-2-(phenoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-3-9-18(10-4-1)25-16-15-24-21-14-8-7-13-20(21)23-22(24)17-26-19-11-5-2-6-12-19/h1-14H,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPUUPDZKHCVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole

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